molecular formula C18H18ClN5O3S B14956777 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B14956777
M. Wt: 419.9 g/mol
InChI Key: NMSNLFOJTXTYOE-UHFFFAOYSA-N
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Description

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group and a 1,1-dioxido-1,2-thiazinan-2-yl moiety, along with a triazolo[4,3-a]pyridin-3-ylmethyl group. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under acidic conditions to form the amide bond.

    Introduction of the Thiazinan Moiety: The 1,1-dioxido-1,2-thiazinan-2-yl group is introduced through a cyclization reaction involving a suitable thiazine precursor and an oxidizing agent.

    Attachment of the Triazolo[4,3-a]pyridin-3-ylmethyl Group: This step involves the reaction of the benzamide intermediate with a triazolo[4,3-a]pyridine derivative under basic conditions to form the final product.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group on the benzamide core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis and medicinal chemistry.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: The compound’s potential biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide can be compared with other similar compounds, such as:

    4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid: This compound shares the thiazinan moiety but lacks the triazolo[4,3-a]pyridin-3-ylmethyl group, making it less complex and potentially less biologically active.

    4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-methylbenzamide: This compound has a simpler structure with a methyl group instead of the triazolo[4,3-a]pyridin-3-ylmethyl group, which may result in different biological properties.

Properties

Molecular Formula

C18H18ClN5O3S

Molecular Weight

419.9 g/mol

IUPAC Name

4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C18H18ClN5O3S/c19-14-7-6-13(11-15(14)24-9-3-4-10-28(24,26)27)18(25)20-12-17-22-21-16-5-1-2-8-23(16)17/h1-2,5-8,11H,3-4,9-10,12H2,(H,20,25)

InChI Key

NMSNLFOJTXTYOE-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NCC3=NN=C4N3C=CC=C4)Cl

Origin of Product

United States

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